Cas no 2580113-40-0 (tert-butyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate)

Tert-butyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate is a chiral oxazole derivative featuring a tert-butyl ester and an aminoethyl substituent at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The (S)-configured aminoethyl group enhances its utility in stereoselective reactions, while the tert-butyl ester offers stability and ease of deprotection under mild conditions. Its oxazole core contributes to diverse reactivity, making it suitable for constructing heterocyclic frameworks. The compound’s well-defined stereochemistry and functional group compatibility make it advantageous for applications in medicinal chemistry and asymmetric synthesis.
tert-butyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate structure
2580113-40-0 structure
Product Name:tert-butyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate
CAS No:2580113-40-0
MF:C10H16N2O3
MW:212.245642662048
CID:6250850
PubChem ID:165895479
Update Time:2025-06-14

tert-butyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2580113-40-0
    • tert-butyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate
    • EN300-1669677
    • Inchi: 1S/C10H16N2O3/c1-6(11)8-12-7(5-14-8)9(13)15-10(2,3)4/h5-6H,11H2,1-4H3/t6-/m0/s1
    • InChI Key: MGNQULIZUNILIH-LURJTMIESA-N
    • SMILES: O(C(C1=COC([C@H](C)N)=N1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 212.11609238g/mol
  • Monoisotopic Mass: 212.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 78.4Ų

tert-butyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate Pricemore >>

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Additional information on tert-butyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate

Comprehensive Overview of tert-butyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate (CAS No. 2580113-40-0)

The compound tert-butyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate (CAS No. 2580113-40-0) is a specialized chiral intermediate widely utilized in pharmaceutical synthesis and organic chemistry research. Its unique structural features, including the 1,3-oxazole ring and tert-butyl ester group, make it a valuable building block for drug discovery, particularly in the development of protease inhibitors and kinase-targeted therapies. As the demand for enantiomerically pure compounds grows, this S-configuration aminoethyl derivative has gained significant attention from medicinal chemists exploring novel therapeutic agents.

Recent trends in pharmaceutical research highlight the importance of heterocyclic compounds like tert-butyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate as privileged scaffolds in drug design. The oxazole moiety demonstrates remarkable bioisosteric properties, often serving as a surrogate for peptide bonds while enhancing metabolic stability. Many researchers searching for "chiral oxazole derivatives in drug development" or "CAS 2580113-40-0 applications" will find this compound particularly relevant to current investigations into targeted protein degradation and allosteric modulation strategies.

The synthetic utility of 2580113-40-0 extends to multiple therapeutic areas, with particular relevance to neurological disorders and metabolic diseases. Its aminoethyl side chain provides an ideal handle for further functionalization, enabling the construction of compound libraries through parallel synthesis. This aligns with modern drug discovery approaches that emphasize "fragment-based drug design" and "scaffold hopping" - two frequently searched terms in medicinal chemistry databases. The tert-butyl protecting group offers additional advantages in multi-step syntheses, allowing selective deprotection under mild acidic conditions.

From a chemical perspective, the stability profile of tert-butyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate makes it suitable for diverse reaction conditions. The crystalline nature of this compound (as evidenced by its well-defined melting point) facilitates purification and characterization processes. Analytical chemists investigating "oxazole characterization techniques" or "chiral purity determination methods" often encounter this compound as a model substrate for developing new analytical protocols. The presence of both hydrogen bond donor (amino group) and acceptor (oxazole nitrogen) sites contributes to interesting supramolecular interactions in the solid state.

In the context of green chemistry initiatives, researchers are exploring more sustainable routes to prepare 2580113-40-0 and related compounds. Current literature searches reveal growing interest in "catalytic asymmetric synthesis of aminoethyl oxazoles" and "flow chemistry approaches to heterocycles". The pharmaceutical industry's shift toward continuous manufacturing has increased demand for robust intermediates like this tert-butyl-protected oxazole carboxylate, which demonstrates excellent stability under process conditions while maintaining high enantiomeric purity.

The compound's molecular architecture presents multiple vectors for structural modification, making it a versatile intermediate in combinatorial chemistry. Drug discovery teams focusing on "small molecule protein-protein interaction inhibitors" frequently utilize such sp3-rich building blocks to enhance three-dimensional character in their lead compounds. This aligns with current trends in medicinal chemistry that emphasize escaping "flatland" in molecular design - a concept generating substantial discussion in recent scientific literature and conference presentations.

Quality control aspects of tert-butyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate production have become increasingly important as regulatory requirements tighten. Analytical method development for this compound often focuses on "chiral HPLC separation of oxazole derivatives" and "residual solvent analysis in protected heterocycles". The compound's well-defined spectroscopic signature (including characteristic 1H NMR peaks for the oxazole proton and tert-butyl group) facilitates quality assessment during scale-up processes.

Emerging applications in materials science have expanded the potential uses of this compound beyond pharmaceuticals. Researchers investigating "functionalized oxazoles for organic electronics" have noted the interesting electronic properties imparted by the conjugated heterocyclic system. The carboxylate ester functionality provides an additional site for further derivatization, enabling incorporation into more complex molecular architectures. This dual applicability in both life sciences and materials research makes CAS 2580113-40-0 a compound of interdisciplinary interest.

From a regulatory standpoint, proper documentation of tert-butyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate synthesis and handling follows standard organic compound protocols. Safety data sheets emphasize standard laboratory precautions rather than specialized handling requirements, making it accessible for routine research use. This practical accessibility contributes to its popularity as a synthetic intermediate compared to more specialized or hazardous reagents.

The future research directions for this compound appear promising, with patent literature revealing ongoing investigations into its incorporation into novel therapeutic agents. As the pharmaceutical industry continues to explore "next-generation heterocyclic scaffolds", compounds like 2580113-40-0 will likely maintain their importance in medicinal chemistry pipelines. Its balanced physicochemical properties and synthetic versatility position it as a valuable tool for addressing current challenges in drug discovery and development.

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